2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
2-Methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a methoxy-substituted benzoyl group linked to a pyridinylmethyl scaffold with a thiophen-3-yl substituent. Its structural complexity arises from the integration of aromatic (benzamide), heteroaromatic (pyridine, thiophene), and flexible methylene (-CH2-) groups, which may influence its binding interactions and physicochemical properties.
Properties
IUPAC Name |
2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-8-19-16(10-13)14-7-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFZSURBRSULSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyridinylmethyl-Thiophene Moiety: The pyridinylmethyl-thiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of a nitro group would yield an aminated benzamide.
Scientific Research Applications
2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to several benzamide derivatives in the literature, focusing on substituent variations and their impact on properties:
Key Observations:
Thiophene Positional Isomerism: The thiophen-3-yl group in the target compound differs from thiophen-2-yl analogues (e.g., compound 4b in ).
Methoxy vs. Hydroxy Substituents :
- The 2-methoxy group in the target compound contrasts with 2-hydroxy derivatives like Rip-B . Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxy groups, which may form hydrogen bonds more readily.
Pyridine vs. Thieno-Pyrimidine Scaffolds: The pyridin-4-ylmethyl group in the target differs from the thieno[2,3-d]pyrimidine core in 8b . Thieno-pyrimidine systems often enhance π-π stacking interactions, which could improve target affinity in antimicrobial contexts.
Trifluoromethyl vs.
Biological Activity
2-Methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound with significant potential in various biological applications. Its unique structure, featuring a benzamide core with a methoxy group and a pyridinylmethyl-thiophene moiety, suggests diverse interactions in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide, and its chemical formula is . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzamide Core : Reacting 2-methoxybenzoic acid with thionyl chloride to form an acid chloride, followed by reaction with an amine.
- Introduction of the Pyridinylmethyl-Thiophene Moiety : Utilizing a Suzuki-Miyaura coupling reaction involving a boronic acid derivative of thiophene and a halogenated pyridine under palladium catalysis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzamide derivatives. For instance, compounds similar to this compound have shown effective activity against various bacterial strains. In vitro evaluations indicated that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus, Escherichia coli |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, Escherichia coli |
Neuroleptic Activity
Benzamide derivatives have been investigated for their neuroleptic properties. A study indicated that structurally similar compounds exhibited significant antipsychotic effects in animal models. The introduction of specific substituents enhanced their activity, suggesting that modifications to the benzamide structure could yield more potent neuroleptics .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Protein-Ligand Interactions : The compound may act as a ligand affecting protein functions, particularly in pathways related to neurotransmitter modulation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical in bacterial metabolism and neurochemical pathways, which could be a mechanism for its antimicrobial and neuroleptic activities.
Case Studies
- Antibacterial Efficacy : A recent study evaluated several benzamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications can significantly enhance antibacterial efficacy. The derivatives exhibited MIC values ranging from 3.12 to 12.5 µg/mL .
- Neuroleptic Evaluation : In assessing neuroleptic activity, a series of benzamides were tested for their ability to reduce apomorphine-induced stereotyped behavior in rats. The most active compound in this series was found to be significantly more potent than traditional antipsychotics like haloperidol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
